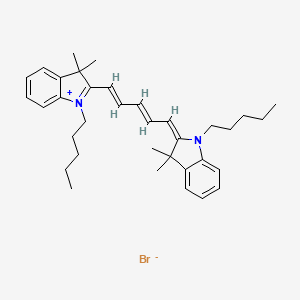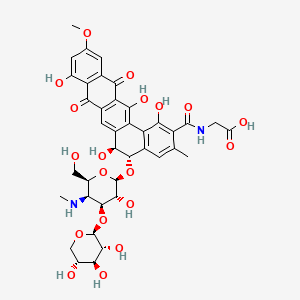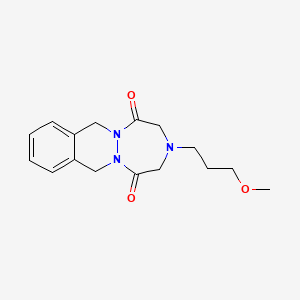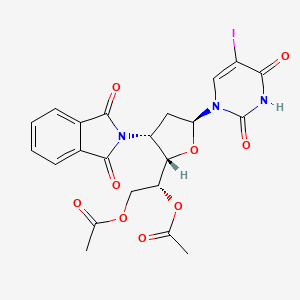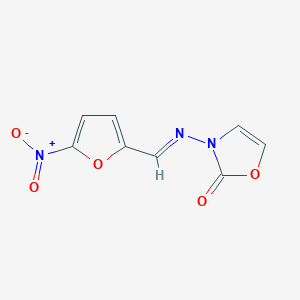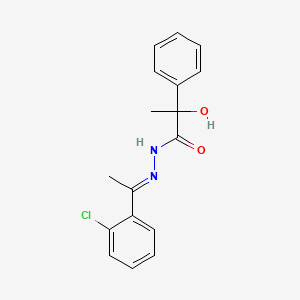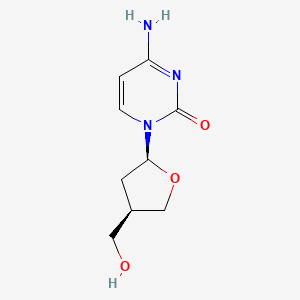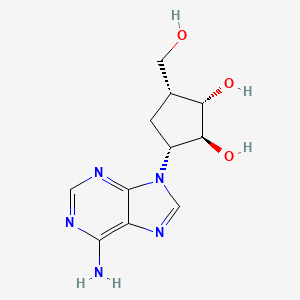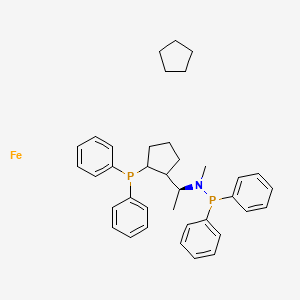
cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron as the central metal atom, coordinated with phosphanyl and cyclopentyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron typically involves the coordination of iron with the respective ligands. The process may include:
Ligand Preparation: Synthesis of the phosphanyl and cyclopentyl ligands.
Coordination Reaction: Combining the ligands with an iron precursor under controlled conditions, such as specific temperature and pressure.
Purification: Isolation and purification of the final product using techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized for yield and purity, and the process is monitored using advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the iron center is oxidized.
Reduction: Reduction reactions may involve the reduction of the iron center or the ligands.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Hydrogen gas, sodium borohydride, or other reducing agents.
Solvents: Organic solvents like toluene, dichloromethane, or ethanol.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions may produce new organometallic complexes.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Synthesis: It can be a precursor for synthesizing other organometallic compounds.
Biology
Biochemical Studies: The compound may be used to study metal-ligand interactions in biological systems.
Medicine
Drug Development:
Industry
Material Science: Applications in developing new materials with unique properties, such as magnetic or electronic materials.
Mechanism of Action
The mechanism of action involves the interaction of the iron center with the ligands, leading to various chemical transformations. The molecular targets and pathways depend on the specific application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentadienyliron dicarbonyl dimer
- Iron pentacarbonyl
- Ferrocene
Uniqueness
Cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron is unique due to its specific ligand structure, which may impart distinct reactivity and properties compared to other iron-based organometallic compounds.
Properties
Molecular Formula |
C37H45FeNP2 |
|---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
cyclopentane;(1S)-N-diphenylphosphanyl-1-(2-diphenylphosphanylcyclopentyl)-N-methylethanamine;iron |
InChI |
InChI=1S/C32H35NP2.C5H10.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-14,16-23,26,31-32H,15,24-25H2,1-2H3;1-5H2;/t26-,31?,32?;;/m0../s1 |
InChI Key |
AEEJPQSNIIFGAZ-DMAOYICYSA-N |
Isomeric SMILES |
C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



